1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene

Description

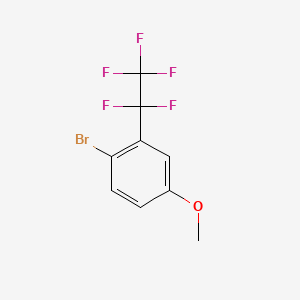

1-Bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene (CAS 2138562-02-2, molecular formula C₉H₆BrF₅O) is a fluorinated aromatic compound featuring a bromine atom at position 1, a methoxy group at position 4, and a pentafluoroethyl (-CF₂CF₃) substituent at position 2 on the benzene ring (Figure 1). The pentafluoroethyl group confers unique electronic and steric properties due to its strong electron-withdrawing nature and high electronegativity, while the methoxy group introduces moderate electron-donating effects. This combination results in a molecule with distinct reactivity, stability, and solubility profiles compared to non-fluorinated analogs. The compound is primarily utilized in pharmaceutical intermediates and materials science research, where fluorinated aromatics are valued for their metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF5O/c1-16-5-2-3-7(10)6(4-5)8(11,12)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVCQYSDRYAMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)aniline.

Oxidation: Products like 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzoic acid.

Reduction: Products like 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene.

Scientific Research Applications

1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications .

Comparison with Similar Compounds

1-Methyl-4-(1,1,2,2,2-Pentafluoroethyl)Benzene (CAS 117081-46-6)

- Structure : Replaces bromo and methoxy groups with a methyl group.

- Properties : The absence of bromine and methoxy reduces polarity, increasing hydrophobicity. The pentafluoroethyl group enhances thermal stability (strong C-F bonds) and chemical inertness .

- Applications : Used in materials science for coatings and polymers requiring resistance to degradation .

1-Bromo-4-(Pentafluoroethoxy)Benzene (CAS 56425-85-5)

- Structure : Substitutes methoxy with pentafluoroethoxy (-OCF₂CF₃).

- Properties : The pentafluoroethoxy group increases electron-withdrawing effects, lowering the boiling point (185.6°C vs. higher for the target compound) and density (1.677 g/cm³) compared to the methoxy analog. Reactivity in nucleophilic substitution differs due to ethoxy’s steric bulk .

- Synthesis: Prepared via etherification of bromophenol derivatives with pentafluoroethylating agents .

4-Bromo-2-Fluoro-1-(1,1,2,2,2-Pentafluoroethyl)Benzene

1-Bromo-2,3-Difluoro-4-Methoxybenzene (CAS 121219-03-2)

- Structure : Replaces pentafluoroethyl with difluoro and methoxy groups.

- Properties : Reduced steric hindrance but lower thermal stability due to fewer C-F bonds. Boiling point and solubility in polar solvents are higher than the target compound .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|

| Target Compound | 305.04 | N/A | N/A | High lipophilicity, thermal stability |

| 1-Methyl-4-(pentafluoroethyl)benzene | 210.14 | N/A | N/A | Hydrophobic, rigid structure |

| 1-Bromo-4-(pentafluoroethoxy)benzene | 291.01 | 185.6 | 1.677 | Volatile, electron-deficient |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | 223.01 | ~200 (estimated) | ~1.5 | Polar, reactive in SNAr reactions |

Key Observations :

- The target compound’s molecular weight (305.04 g/mol) is significantly higher than non-fluorinated analogs, impacting solubility in non-polar solvents.

- Fluorinated substituents (e.g., -CF₂CF₃) lower density and boiling points compared to halogenated analogs due to reduced molecular packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.